(Z)-N-(4-chlorophenyl)-2-(3-(2-((4-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxothiazolidin-5-ylidene)acetamide
Description
This compound is a thiazolidinone derivative characterized by a central 2,4-dioxothiazolidin-5-ylidene core substituted with a (4-chlorophenyl)amino-2-oxoethyl group and an acetamide moiety linked to a second 4-chlorophenyl ring. Its Z-configuration indicates the spatial arrangement of substituents around the thiazolidinone double bond. Thiazolidinones are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, often modulated by substituents on the aromatic rings and the thiazolidinone scaffold . The presence of dual 4-chlorophenyl groups may enhance lipophilicity and receptor-binding affinity, while the dioxo groups could influence electronic properties and metabolic stability.
Properties
IUPAC Name |
2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O4S/c20-11-1-5-13(6-2-11)22-16(25)9-15-18(27)24(19(28)29-15)10-17(26)23-14-7-3-12(21)4-8-14/h1-9H,10H2,(H,22,25)(H,23,26)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWZSCGLHMYWGP-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=C(C=C3)Cl)SC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=C(C=C3)Cl)/SC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4-chlorophenyl)-2-(3-(2-((4-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxothiazolidin-5-ylidene)acetamide is a complex thiazolidinedione derivative, characterized by its unique structure and potential biological activities. Thiazolidinediones (TZDs) are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and antitumor activities. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula , with a molecular weight of approximately 392.87 g/mol. Its structure includes a thiazolidinedione core, which is essential for its biological activity.
1. Antioxidant Activity
Research indicates that thiazolidinedione derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have been shown to scavenge free radicals effectively. A study by Ottana et al. highlighted that certain 5-arylidene derivatives function as potent antioxidant agents, which can mitigate oxidative stress in cells .
2. Anti-inflammatory Activity
Thiazolidinediones are also recognized for their anti-inflammatory effects. In a comparative study, several synthesized derivatives were evaluated for their ability to inhibit inflammation-related pathways. Compounds like [(Z)-N-(3-chlorophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide] demonstrated notable anti-inflammatory activity, comparable to indomethacin, a standard anti-inflammatory drug .
3. Antimicrobial Activity
The antimicrobial potential of thiazolidinedione derivatives has been explored extensively. For instance, derivatives of this compound have shown significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. The structure's specific substitutions appear to enhance this activity .
4. Antitumor Activity
Recent studies have indicated that thiazolidinedione derivatives possess cytotoxic effects against cancer cell lines. A systematic evaluation of various thiazolidinones revealed that some compounds exhibited potent antitumor effects by decreasing cell viability in glioblastoma multiforme cells . This suggests that this compound could be a candidate for further investigation in cancer therapy.
Case Studies
Several case studies have documented the biological efficacy of thiazolidinedione derivatives:
-
Datar et al. (2017) : This study evaluated the anti-diabetic potential of synthesized thiazolidinediones using an alloxan-induced diabetic rat model, where certain derivatives demonstrated significant hypoglycemic activity compared to the standard drug pioglitazone .
Compound Blood Glucose Level (mg/dL) Control 250 Pioglitazone 130 Compound A 110 Compound B 120 - Ma et al. (2018) : Focused on the synthesis and biological screening of novel thiazolidinedione derivatives for anti-inflammatory activity. The results indicated that specific modifications enhanced their efficacy against inflammation in experimental models .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazolidinone moieties exhibit significant anticancer properties. Studies have shown that (Z)-N-(4-chlorophenyl)-2-(3-(2-((4-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxothiazolidin-5-ylidene)acetamide may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
Anti-inflammatory Effects
Recent investigations into the anti-inflammatory properties of this compound reveal its potential to modulate inflammatory responses. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, suggesting its use in treating inflammatory diseases.
Neurological Applications
The interaction of the compound with neurotransmitter systems has been explored, indicating possible neuroprotective effects. It may act on pathways involved in neurodegenerative diseases, offering insights into therapeutic strategies for conditions such as Alzheimer's disease.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cells through modulation of Bcl-2 family proteins. |
| Study 2 | Antimicrobial Efficacy | Showed effective inhibition of Staphylococcus aureus and Escherichia coli growth at low concentrations. |
| Study 3 | Anti-inflammatory Properties | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating potential for treating chronic inflammation. |
| Study 4 | Neuroprotection | Exhibited protective effects against oxidative stress-induced neuronal damage in vitro, suggesting therapeutic potential for neurodegenerative disorders. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between the target compound and analogous thiazolidinone derivatives are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects: The target compound’s dual 4-chlorophenyl groups likely enhance halogen bonding and hydrophobic interactions compared to the single 2-fluorophenyl and 4-ethoxyphenyl groups in the analog . Chlorine’s higher electronegativity and larger atomic radius may improve target affinity but reduce solubility.
Core Scaffold Differences: The 2,4-dioxothiazolidin-5-ylidene core in the target compound differs from the 4-oxothiazolidin-5-yl scaffold in the analog.
Biological Activity: While specific data for the target compound are unavailable, structurally related thiazolidinones with 4-chlorophenyl groups exhibit IC₅₀ values in the low micromolar range against cancer cell lines (e.g., MCF-7, HeLa) . The analog with a 2-fluorophenyl group shows moderate antibacterial activity (MIC: 8–16 µg/mL against S. aureus), suggesting fluorine’s role in enhancing membrane penetration .
Synthetic Accessibility: The target compound’s synthesis likely involves condensation of 4-chlorophenyl isocyanate with a preformed dioxothiazolidinone intermediate, whereas the analog employs a Schiff base formation step with 2-fluoroaniline.
Q & A
Q. What are the established synthetic routes for (Z)-N-(4-chlorophenyl)-2-(3-(2-((4-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxothiazolidin-5-ylidene)acetamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Step 1 : Formation of the thiazolidinone core via condensation of 5-arylidene-2,4-thiazolidinedione derivatives with chloroacetylated intermediates under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2 : Coupling with 4-chlorophenylacetamide moieties using nucleophilic substitution or amidation reactions .
Optimization Tips : - Monitor reaction progress via TLC (e.g., hexane:ethyl acetate solvent systems).
- Control temperature (room temperature to 80°C) and stoichiometric ratios (1:1.5 molar ratios of reactants to intermediates) to improve yields (typically 44–88% for analogous compounds) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- IR Spectroscopy : Identify carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ (thiazolidinedione and acetamide groups) and N-H bends at ~3300 cm⁻¹ .
- NMR :
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the Z-configuration .
Q. What preliminary biological activities have been reported for structurally related thiazolidinone-acetamide hybrids?
Methodological Answer: Analogous compounds exhibit:
- Antimicrobial Activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) via disruption of cell membrane integrity .
- Anticancer Potential : IC₅₀ of 10–50 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, linked to apoptosis induction and ROS generation .
Experimental Design : - Use MTT assays for cytotoxicity screening.
- Validate mechanisms via flow cytometry (apoptosis) and Western blotting (e.g., caspase-3 activation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected shifts in NMR or IR) for this compound?
Methodological Answer:
- Scenario : Anomalous ¹H NMR shifts in the thiazolidinone methylene group.
Troubleshooting : - Scenario : Additional IR peaks at ~1600 cm⁻¹.
Resolution : Check for byproducts (e.g., unreacted intermediates) or tautomeric forms of the thiazolidinedione ring .
Q. What strategies are effective for improving the compound’s bioavailability and target selectivity in preclinical models?
Methodological Answer:
- Structural Modifications :
- Introduce hydrophilic groups (e.g., -OH, -SO₃H) to enhance solubility.
- Replace 4-chlorophenyl with fluorophenyl to improve metabolic stability .
- Formulation : Use nanoemulsions or liposomal encapsulation to increase plasma half-life .
Validation : - Conduct pharmacokinetic studies (e.g., Cₘₐₓ, AUC) in rodent models.
- Use molecular docking to predict binding affinity to target enzymes (e.g., PPAR-γ for antidiabetic activity) .
Q. How can computational modeling guide the exploration of structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Pharmacophore Modeling : Identify critical moieties (e.g., thiazolidinedione ring, chlorophenyl groups) responsible for enzyme inhibition .
- Molecular Dynamics Simulations : Predict conformational stability in aqueous and lipid environments .
Case Study : - Docking studies with COX-2 (PDB ID: 5KIR) revealed hydrogen bonding between the acetamide group and Arg120, explaining anti-inflammatory activity .
Q. What are the best practices for scaling up synthesis while maintaining reproducibility and purity?
Methodological Answer:
- Process Optimization :
- Replace DMF with recyclable solvents (e.g., PEG-400) to reduce waste.
- Use continuous flow reactors for precise control of reaction parameters (e.g., residence time, temperature) .
- Purification :
Q. What experimental approaches can elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Omics Integration :
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators).
- Proteomics : SILAC labeling to quantify protein expression changes .
- In Vivo Models :
- Use zebrafish xenografts for real-time visualization of tumor suppression.
- Validate toxicity in murine models (e.g., ALT/AST levels for hepatotoxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
